4-Bromocatechol
Description
Contextualizing 4-Bromocatechol within Contemporary Chemical Sciences
In the broader landscape of chemical sciences, this compound is recognized as a member of the catechol family, compounds that contain a 1,2-benzenediol moiety. ontosight.aihmdb.ca Catechols and their derivatives are ubiquitous in nature and are involved in a variety of biological processes. researchgate.net The introduction of a bromine atom to the catechol structure modifies its electronic properties and reactivity, opening up avenues for new chemical transformations and applications. portlandpress.com
This compound serves as a precursor in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. xindaobiotech.comguidechem.com Its utility stems from the presence of the hydroxyl groups and the bromine atom, which can be selectively targeted in chemical reactions. guidechem.com This versatility allows for the construction of diverse molecular architectures. chemimpex.com
The compound is also studied in the context of environmental science and toxicology. As a metabolite of bromobenzene (B47551), its formation and subsequent reactions in biological systems are of interest to understand the mechanisms of toxicity of halogenated aromatic compounds. epa.govepa.govnih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₅BrO₂ |
| Molecular Weight | 189.01 g/mol |
| Appearance | Light yellow to orange crystalline powder |
| Melting Point | 110-115 °C |
| Water Solubility | 16.3 g/L |
| pKa | 8.84 ± 0.10 |
| CAS Number | 17345-77-6 |
Sources: ontosight.aiguidechem.comhmdb.ca
Overview of Research Trajectories for Halogenated Catechols
Research on halogenated catechols, including this compound, is multifaceted and has evolved to encompass several key areas. A significant trajectory involves their use as building blocks in organic synthesis. The halogen atom serves as a handle for various coupling reactions, allowing for the introduction of new functional groups and the formation of carbon-carbon and carbon-heteroatom bonds. chemimpex.comhelsinki.fi
Another important research direction is the investigation of their biological activities. Halogenated catechols have shown potential as enzyme inhibitors and have been explored for their antimicrobial properties. ontosight.ainsf.govnih.gov For instance, they have been shown to inhibit bacterial fatty acid synthesis. nsf.govnih.gov The presence and nature of the halogen substituent can significantly influence the biological efficacy of these compounds. nsf.gov
Furthermore, halogenated catechols are of interest in materials science. Their ability to undergo polymerization, often catalyzed by enzymes, allows for the synthesis of novel polymers with specific properties. mdpi.comnih.gov These materials can have applications in coatings and other advanced technologies. The incorporation of halogens can enhance the properties of the resulting polymers, such as their thermal stability and antimicrobial activity. nih.govmdpi.com
Studies on the environmental fate and metabolism of halogenated catechols represent another critical research area. academicjournals.org Understanding how these compounds are transformed in the environment and in living organisms is crucial for assessing their potential impact. epa.govepa.govnih.gov This includes investigating their role in the formation of more complex and potentially persistent environmental contaminants. acs.org
Significance of this compound in Specialized Synthetic and Mechanistic Investigations
This compound plays a crucial role in a variety of specialized synthetic and mechanistic studies. Its distinct reactivity makes it a valuable tool for chemists exploring new synthetic methodologies and reaction mechanisms.
In synthetic chemistry, this compound is employed as a key intermediate. For example, it has been used in the synthesis of polyarenes through catalyst-transfer Suzuki coupling polymerization. rsc.org It also serves as a starting material for the preparation of various derivatives with potential applications in medicinal chemistry and materials science. xindaobiotech.comnordmann.global
Mechanistic investigations often utilize this compound to probe reaction pathways. For example, its oxidation, often catalyzed by enzymes like tyrosinase, has been studied to understand the formation of reactive quinone species and their subsequent reactions. acs.org These studies provide insights into the mechanisms of enzymatic browning and the formation of halogenated dibenzodioxins. acs.org
The compound has also been instrumental in studies of metal-catalyzed cross-coupling reactions and in understanding the influence of substituents on the reactivity of the catechol nucleus. helsinki.fi Furthermore, investigations into the metabolism of bromobenzene have identified this compound as a key metabolite, and its role in the covalent binding and toxicity of bromobenzene has been a subject of detailed toxicological studies. epa.govepa.govnih.gov
Research on marine natural products has also highlighted the significance of brominated catechols. A number of complex brominated compounds have been isolated from marine algae, and this compound serves as a reference compound in the structural elucidation and synthesis of these natural products. researchgate.netnih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVKHRQMAUJBBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169617 | |
| Record name | 4-Bromocatechol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17345-77-6 | |
| Record name | 4-Bromocatechol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17345-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Bromocatechol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017345776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromocatechol | |
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| Record name | 4-bromopyrocatechol | |
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| Record name | 4-BROMOCATECHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HF58D98SY | |
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| Record name | 4-Bromocatechol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062396 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Advanced Synthetic Methodologies for 4 Bromocatechol and Derivatives
Regioselective Bromination Techniques for Catechol Scaffolds
Achieving regioselectivity in the bromination of the electron-rich catechol ring is a significant chemical challenge. The two hydroxyl groups activate the aromatic ring, making it susceptible to over-bromination and the formation of isomeric mixtures.
Direct bromination of catechol aims to introduce a bromine atom specifically at the C4 position. Various reagents and conditions have been explored to maximize the yield of the desired 4-bromo isomer.
One highly effective method involves the use of N-bromosuccinimide (NBS) in conjunction with fluoroboric acid in acetonitrile (B52724). This approach, when carried out at low temperatures (-30 °C) and allowed to warm to room temperature, can afford 4-bromocatechol in a quantitative yield (100%). nih.govresearchgate.net The careful control of temperature is crucial for achieving this high regioselectivity. nih.gov
Other brominating agents have also been employed. The use of dioxane dibromide under solvent-free conditions has been reported as a rapid and operationally simple method for the regioselective bromination of aromatic compounds, offering excellent control. researchgate.net Similarly, dissolving catechol in glacial acetic acid followed by the dropwise addition of bromine in acetic acid is another classic method. guidechem.com
Recent advancements in catalysis have introduced novel approaches. A metal-organic framework (MOF) confined mono-bipyridyl iron(III) catalyst (bpy-UiO-FeCl₃) has been used for the oxidative bromination of arenes. rsc.org For catechol, this system, using KBr as the bromine source and H₂O₂ as the oxidant in acetonitrile at 50 °C, yielded this compound in 68% yield. rsc.org Researchers have also developed a mild and regioselective bromination of phenols using trimethylsilyl (B98337) bromide (TMSBr) and bulky sulfoxides, which promotes para-selectivity through a proposed O–H···S hydrogen bond interaction. chemistryviews.org
Table 1: Comparison of Direct Bromination Strategies for Catechol
| Reagent/System | Solvent | Conditions | Yield of this compound | Reference |
|---|---|---|---|---|
| N-Bromosuccinimide / HBF₄ | Acetonitrile | -30 °C to RT, overnight | 100% | nih.govresearchgate.net |
| bpy-UiO-FeCl₃ / KBr / H₂O₂ | Acetonitrile | 50 °C, 2 h | 68% | rsc.org |
| Bromine | Glacial Acetic Acid | Cooling | Not specified | guidechem.com |
| Dioxane Dibromide | Solvent-free | Not specified | High | researchgate.net |
Indirect routes to this compound often involve the functionalization of a precursor molecule that already possesses the desired bromine substitution pattern.
From 4-Bromophenol (B116583): 4-Bromophenol is a common precursor for this compound. One established pathway is the metabolism of bromobenzene (B47551), which first forms 4-bromophenol. guidechem.comnih.govpharmacompass.com This intermediate can then be further metabolized to this compound in vivo and in isolated rat hepatocytes. guidechem.comnih.gov In microsomal systems, 4-bromophenol is the predominant precursor metabolite of this compound. guidechem.com Chemical synthesis can mimic this transformation. For instance, the Dakin oxidation of 5-bromosalicylaldehyde, which can be derived from 4-bromophenol, yields this compound. rsc.org The Dakin reaction involves the oxidation of an ortho- or para-hydroxyaryl aldehyde or ketone with hydrogen peroxide in a basic solution. rsc.orgresearchgate.net Another approach involves the ortho-formylation of 4-bromophenol followed by a Dakin oxidation. researchgate.net
From 3-Bromonitrobenzene: Biocatalytic routes starting from 3-bromonitrobenzene have been developed. The bacterium Diaphorobacter sp. strain JS3051 can utilize 3-bromonitrobenzene as a sole source of carbon, nitrogen, and energy. nih.govnih.govasm.org A Rieske non-heme iron dioxygenase (DcbAaAbAcAd) from this strain catalyzes the dihydroxylation of 3-bromonitrobenzene, leading to the regiospecific formation of this compound as a ring-cleavage intermediate. nih.govnih.govasm.orgresearchgate.net
Table 2: Overview of Indirect Synthetic Routes to this compound
| Precursor | Key Transformation | Reagents/Catalyst | Notes | Reference |
|---|---|---|---|---|
| 4-Bromophenol | Ortho-hydroxylation / Dakin oxidation | Dakin reaction conditions (H₂O₂, base) after formylation | Mimics biological metabolism pathways. | rsc.orgresearchgate.net |
| 3-Bromonitrobenzene | Dioxygenation and denitration | Diaphorobacter sp. JS3051 (DcbAaAbAcAd enzyme) | Biocatalytic route with high regiospecificity. | nih.govnih.govasm.org |
| Bromobenzene | Metabolism | Rat liver microsomes / E. coli expressing TDO + dehydrogenase | Forms 4-bromophenol as an intermediate. | guidechem.comarkat-usa.org |
Biocatalytic and Enzymatic Approaches to this compound Synthesis
The use of enzymes and whole-cell biocatalysts offers a powerful alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions.
While the synthesis of achiral this compound itself is not an enantioselective process, biocatalysis plays a crucial role in the synthesis of chiral precursors for complex molecules where this compound might be an intermediate. Toluene dioxygenase (TDO) is a key enzyme in this context. arkat-usa.orgnih.gov Recombinant E. coli strains expressing TDO can oxidize aromatic compounds like bromobenzene to produce chiral cis-dihydrodiols. arkat-usa.org Subsequent dehydrogenation, catalyzed by a catechol dehydrogenase, which can be co-expressed in the same organism, leads to the formation of the corresponding catechol. arkat-usa.org For example, fermentation of bromobenzene with E. coli JM109 expressing TDO and catechol dehydrogenase can produce 3-bromocatechol. arkat-usa.org This highlights the potential of enzymatic systems to generate functionalized catechols from simple aromatic precursors. Directed evolution methods are being widely used to optimize the enantioselectivity of enzymes for various biotechnological applications. nih.gov
The efficiency of biocatalytic routes depends heavily on the substrate specificity and catalytic activity of the enzymes involved. Several studies have investigated how enzymes handle halogenated substrates.
Catechol dioxygenases, key enzymes in the degradation of aromatic compounds, have been found that participate in the metabolism of halogenated aromatics. researchgate.net These enzymes are categorized as intradiol or extradiol cleaving, depending on where they open the aromatic ring. researchgate.netjmb.or.kr The chlorocatechol 1,2-dioxygenase (DccA) from Diaphorobacter sp. strain JS3051, for instance, efficiently converts this compound into the corresponding halomuconic acid. nih.govnih.gov
Phenol (B47542) hydroxylases also show activity towards halogenated phenols. A multistep conversion system using a recombinant phenol hydroxylase (PHIND) demonstrated the ability to convert 4-bromophenol into this compound. researchgate.net The formation rate for this compound was lower compared to that for 4-fluorocatechol (B1207897) and 4-chlorocatechol, indicating that the size and nature of the halogen atom significantly influence enzyme efficiency. researchgate.net Similarly, catechol 1,2-dioxygenase from Rhodococcus rhodochrous N75 exhibits low Kₘ values for halocatechols, suggesting a high affinity for these substrates. jmb.or.kr
Table 3: Enzyme Activity with Halogenated Substrates
| Enzyme | Source Organism | Substrate | Product | Key Finding | Reference |
|---|---|---|---|---|---|
| Rieske Dioxygenase (DcbAaAbAcAd) | Diaphorobacter sp. JS3051 | 3-Bromonitrobenzene | This compound | Regiospecific dihydroxylation. | nih.govnih.gov |
| Chlorocatechol 1,2-Dioxygenase (DccA) | Diaphorobacter sp. JS3051 | This compound | 3-Bromo-cis,cis-muconate | High catalytic efficiency for this compound. | nih.govnih.gov |
| Phenol Hydroxylase (PHIND) | Recombinant E. coli | 4-Bromophenol | This compound | Formation rate is lower than for other halophenols. | researchgate.net |
| Catechol 1,2-Dioxygenase | Rhodococcus rhodochrous N75 | Halocatechols | Ring cleavage products | Exhibits high affinity (low Kₘ) for halocatechols. | jmb.or.kr |
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netplusplustutors.com The synthesis of this compound is increasingly being viewed through this lens.
The 12 principles of green chemistry, including waste prevention, atom economy, and the use of safer solvents, provide a framework for developing more sustainable synthetic routes. researchgate.netplusplustutors.comsynthiaonline.com Biocatalysis is a cornerstone of green chemistry, and the enzymatic methods described above (Section 2.2) are inherently greener than many traditional chemical syntheses. synthiaonline.com They operate under mild conditions (ambient temperature and pressure) in aqueous media, reducing energy consumption and avoiding the use of volatile organic solvents. arkat-usa.org
The Dakin oxidation, a key step in an indirect route to this compound, has also been adapted to be more environmentally friendly. researchgate.net Research has shown that this reaction can be performed using hydrogen peroxide in water, avoiding hazardous reagents and solvents. researchgate.net
Furthermore, the development of recyclable catalysts, such as the MOF-based iron catalyst, aligns with green chemistry principles. rsc.org Solvent selection is also critical; for example, using dioxane dibromide under solvent-free conditions represents a significant improvement over methods requiring large volumes of hazardous solvents. researchgate.net These approaches collectively contribute to making the synthesis of this compound and its derivatives more sustainable and environmentally benign.
Development of Sustainable Synthetic Routes
The synthesis of this compound and its derivatives has increasingly become a focus of green chemistry, aiming to replace traditional methods that often rely on hazardous reagents and solvents. Sustainable routes prioritize the use of environmentally benign reagents, milder reaction conditions, and processes that reduce waste and energy consumption.
One sustainable approach involves the Dakin oxidation of 5-bromosalicylaldehyde. acs.orgrsc.org This reaction utilizes hydrogen peroxide (H₂O₂), a green oxidant, to convert the aldehyde to the corresponding catechol. The primary byproduct of H₂O₂ is water, making this an environmentally attractive method. Research has demonstrated high yields of this compound (91.3%) using a 30% H₂O₂ aqueous solution with sodium hydroxide. acs.org This method avoids the use of harsh oxidizing agents and can often be performed under mild conditions.
Another significant area of development is the use of alternative brominating agents to replace elemental bromine (Br₂). Liquid bromine is highly corrosive, toxic, and its substitution reactions typically have only 50% bromine atom efficiency, generating hydrogen bromide (HBr) as a byproduct. ias.ac.inresearchgate.net N-bromosuccinimide (NBS) has emerged as a widely used and milder alternative for the bromination of various aromatic compounds, including phenols. nih.govcambridgescholars.com The regioselective bromination of catechol to afford this compound in 100% yield has been achieved using NBS in acetonitrile, with careful temperature control. nih.gov
Furthering the goal of sustainability, researchers have developed brominating reagents from industrial waste streams. A reagent composed of a 2:1 bromide:bromate mixture, derived from the alkaline intermediate of conventional bromine recovery processes, has been shown to be effective. ias.ac.inresearchgate.netrsc.org This reagent generates hypobromous acid (HOBr) in situ upon acidification, which acts as the reactive brominating species. This method offers the dual benefits of avoiding liquid bromine and utilizing a cost-effective precursor, coupled with high bromine atom efficiency. ias.ac.inrsc.org
Solvent-free, or solid-state, reactions represent another frontier in green synthesis. The use of quaternary ammonium (B1175870) tribromides, such as cetyltrimethylammonium tribromide (CTMATB), allows for the instantaneous and regiospecific bromination of phenols under ambient, solvent-free conditions, resulting in high yields and purity with short reaction times. acgpubs.org Photocatalysis also presents a promising sustainable route. Studies have shown that bromine-substituted catechols, such as tetrabromocatechol, can be used in conjunction with titanium dioxide (TiO₂) under visible light to catalyze reactions, indicating the potential for light-induced synthetic methods that reduce the need for thermal energy and harsh reagents. rsc.orgrsc.org
Table 1: Comparison of Sustainable Synthetic Routes for this compound
| Method | Key Reagents | Conditions | Yield | Sustainable Aspects | Reference |
|---|---|---|---|---|---|
| Dakin Oxidation | 5-Bromosalicylaldehyde, H₂O₂, NaOH | Aqueous solution | 91.3% | Uses green oxidant (H₂O₂); water is the primary byproduct. | acs.org |
| Regioselective Bromination | Catechol, N-Bromosuccinimide (NBS), HBF₄ | Acetonitrile, -30°C to RT | 100% | Avoids elemental bromine; high regioselectivity and yield. | nih.gov |
| In Situ HOBr Generation | Phenols, Bromide:Bromate (2:1) reagent | Aqueous, ambient temperature | High | Utilizes precursor from bromine recovery process; high atom efficiency. | ias.ac.inrsc.org |
| Solvent-Free Bromination | Phenols, Quaternary ammonium tribromides | Solid-state, ambient temperature | Good to Excellent | Eliminates need for solvents; short reaction times. | acgpubs.org |
Mechanistic Insights into 4 Bromocatechol Reactivity and Transformations
Reaction Mechanisms Involving the Catechol Moiety
The 1,2-dihydroxybenzene structure, or catechol moiety, is the primary site of reactivity in many transformations of 4-bromocatechol. Its susceptibility to both oxidation and reduction defines a significant portion of its chemical behavior.
The catechol group is readily oxidized to form ortho-quinones. This transformation is a cornerstone of catechol chemistry and can be initiated by a wide range of enzymatic and chemical oxidants. The process involves a two-electron oxidation of the catechol system. In the case of this compound, this pathway leads to the formation of 4-bromo-1,2-benzoquinone (also known as 4-bromo-o-benzoquinone).
This oxidation can proceed through various mechanisms, including enzymatic catalysis (e.g., by tyrosinase or phenoloxidase), chemical oxidation, or autoxidation where molecular oxygen is involved. The resulting o-quinones are highly reactive electrophiles and can participate in subsequent reactions, such as Michael additions with cellular nucleophiles.
Table 1: Examples of Oxidative Pathways for Catechol Derivatives This table illustrates general oxidative reactions applicable to the this compound scaffold.
| Oxidizing Agent/System | Product Type | Reaction Description |
| Tyrosinase / O₂ | o-Quinone | Enzymatic oxidation of the catechol to its corresponding ortho-quinone. mdpi.com |
| Sodium periodate (NaIO₄) | o-Quinone | A common chemical oxidant used for the conversion of catechols to o-quinones in laboratory synthesis. |
| Metal Ions (e.g., Cu²⁺, Fe³⁺) | o-Quinone | Metal-catalyzed oxidation, often involving redox cycling of the metal ion. |
| Molecular Oxygen (Autoxidation) | o-Quinone | Spontaneous oxidation in the presence of oxygen, which can be accelerated by changes in pH or the presence of initiators. |
The bromine atom on the this compound ring can be removed through reductive dehalogenation (or debromination). This transformation is a common strategy in organic synthesis for removing halogen atoms from aromatic rings. A prevalent method for this is catalytic hydrogenation. organic-chemistry.org In this process, a palladium catalyst, typically palladium-on-carbon (Pd/C), is used in the presence of a hydrogen source (e.g., H₂ gas). organic-chemistry.org The reaction proceeds by the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by hydrogenolysis to cleave the carbon-bromine bond and regenerate the catalyst, yielding catechol as the final product. Bromides are generally reduced more readily than chlorides under these conditions. organic-chemistry.org
Another approach involves copper-catalyzed hydrodebromination. mdpi.com Systems using copper-based catalysts in conjunction with a reducing agent like sodium borohydride (NaBH₄) have been shown to be effective for the debromination of brominated aromatic pollutants. mdpi.com
Influence of the Bromine Substituent on Aromatic Reactivity
The bromine atom, while being a site for reductive cleavage, also exerts significant electronic and steric influences on the reactivity of the aromatic ring itself.
The bromine substituent has a dual electronic effect on the aromatic ring. Due to its high electronegativity, it is inductively electron-withdrawing (-I effect), which tends to deactivate the ring towards electrophilic aromatic substitution (EAS) by reducing the ring's nucleophilicity. chemistrytalk.org However, bromine also possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance (+M or +R effect). This resonance effect directs incoming electrophiles to the ortho and para positions relative to the bromine. In the context of this compound, the powerful activating and ortho-, para- directing effects of the two hydroxyl groups dominate, making the ring highly reactive towards electrophiles at the positions activated by the hydroxyls.
Conversely, for nucleophilic aromatic substitution (NAS), electron-withdrawing groups are required to activate the ring. The inductive electron-withdrawing nature of the bromine atom helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during a NAS reaction, thereby favoring this pathway.
Table 2: Summary of Substituent Electronic Effects on the Aromatic Ring
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Substitution | Directing Influence |
| -OH | Electron-withdrawing (-I) | Strongly electron-donating (+R) | Strongly Activating | Ortho, Para |
| -Br | Electron-withdrawing (-I) | Weakly electron-donating (+R) | Deactivating | Ortho, Para |
Steric hindrance refers to the slowing of chemical reactions due to the physical bulk of atoms or groups of atoms. wikipedia.orgmasterorganicchemistry.com In this compound, the bromine atom is significantly larger than a hydrogen atom. This steric bulk can influence the regioselectivity of reactions by impeding the approach of a reagent to the positions adjacent (ortho) to it (positions 3 and 5). chemistrytalk.orgwikipedia.org For example, in an electrophilic substitution reaction, an incoming electrophile might preferentially attack the less sterically hindered positions on the ring, even if they are electronically activated. ccspublishing.org.cn The presence of the two hydroxyl groups also contributes to the steric environment around the ring, potentially directing incoming reagents away from the most crowded positions. This effect is often exploited to control the outcome of a reaction, favoring one isomer over another. wikipedia.org
Catalytic and Organocatalytic Transformations of this compound
The functional groups of this compound make it a versatile substrate for various catalytic transformations. The carbon-bromine bond is a key handle for transition metal-catalyzed cross-coupling reactions. mdpi.com Palladium-catalyzed reactions such as the Suzuki, Stille, and Negishi couplings allow for the formation of new carbon-carbon bonds by coupling the aryl bromide with organoboron, organotin, or organozinc reagents, respectively. youtube.comyoutube.com These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. youtube.comyoutube.com Copper-catalyzed C-O cross-coupling reactions are also a possibility for coupling with phenols. rsc.org
Organocatalysis, which uses small organic molecules to catalyze reactions, offers alternative pathways for transforming this compound. beilstein-journals.org Chiral organocatalysts, such as amines (utilizing enamine or iminium ion activation) or Brønsted acids, can be used to achieve asymmetric transformations. beilstein-journals.orgmdpi.com For a substrate like this compound, organocatalysts could potentially be employed in reactions that functionalize the catechol hydroxyl groups or engage in reactions at the aromatic ring, leveraging hydrogen bonding or other non-covalent interactions to control stereoselectivity. mdpi.commdpi.com
Metal-Catalyzed Coupling Reactions
This compound is a versatile substrate for various metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. The presence of a bromine atom on the aromatic ring allows for oxidative addition to a low-valent transition metal catalyst, typically palladium, initiating the catalytic cycle. The two hydroxyl groups can influence the reactivity of the molecule through their electronic effects and potential to coordinate with the metal center.
One notable application of this compound in metal-catalyzed coupling reactions is in Suzuki-Miyaura coupling. For instance, it has been utilized as a monomer in catalyst-transfer Suzuki coupling polymerization. In this process, the hydroxyl groups of this compound are typically protected, for example, by alkylation, prior to the coupling reaction to prevent interference with the catalytic cycle. The protected this compound derivative then undergoes polymerization with a suitable bis(boronic acid) or bis(boronic ester) comonomer in the presence of a palladium catalyst, such as Pd₂(dba)₃ with a phosphine ligand like t-Bu₃P, and a base like K₃PO₄. This specific application highlights the utility of the carbon-bromine bond in this compound for forming new carbon-carbon bonds to create polymeric structures.
While specific, detailed research findings on the participation of this compound in a wide array of other named coupling reactions such as the Heck, Sonogashira, or Buchwald-Hartwig amination are not extensively documented in readily available literature, the general principles of these reactions are applicable. The reactivity of the C-Br bond in this compound would be expected to be comparable to other brominated phenolic compounds, allowing it to serve as an electrophilic partner in these transformations. The specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized for each specific coupling partner to achieve high yields and selectivity.
Below is an interactive data table summarizing the typical components of a metal-catalyzed coupling reaction involving a substrate like this compound.
| Reaction Component | Role | Examples |
| Substrate | Electrophilic partner | This compound (or its protected derivatives) |
| Coupling Partner | Nucleophilic partner | Organoboron reagents (Suzuki), Alkenes (Heck), Terminal alkynes (Sonogashira), Amines (Buchwald-Hartwig) |
| Catalyst | Facilitates the reaction | Palladium complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) |
| Ligand | Stabilizes and activates the catalyst | Phosphines (e.g., PPh₃, t-Bu₃P, XPhos) |
| Base | Activates the nucleophile and neutralizes acidic byproducts | Carbonates (e.g., K₂CO₃, Cs₂CO₃), Phosphates (e.g., K₃PO₄), Alkoxides (e.g., NaOt-Bu) |
| Solvent | Dissolves reactants and facilitates reaction | Toluene, Dioxane, THF, DMF |
Organocatalytic Applications in Complex Molecule Synthesis
The application of this compound and its derivatives in organocatalytic reactions for the synthesis of complex molecules is an area of growing interest. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a complementary approach to metal catalysis, often providing unique reactivity and selectivity. The catechol moiety within this compound can play a crucial role in directing or participating in organocatalytic transformations.
While specific and detailed examples of this compound as a direct substrate in well-established organocatalytic reactions are not extensively reported, its structural motif is found in more complex molecules that are synthesized using organocatalytic methods. For instance, derivatives of this compound can be envisioned as precursors to quinones or other electrophilic species that can participate in a variety of organocatalytic reactions, such as Michael additions, Diels-Alder reactions, or Friedel-Crafts alkylations.
The hydroxyl groups of the catechol unit can be exploited to modulate the electronic properties of the molecule or to act as directing groups through hydrogen bonding interactions with the organocatalyst and/or the other reactants. This can be particularly useful in asymmetric organocatalysis, where precise control of the three-dimensional arrangement of the transition state is crucial for achieving high enantioselectivity.
For example, a hypothetical organocatalytic Michael addition could involve the in-situ oxidation of a protected this compound derivative to a quinone, which then acts as the Michael acceptor. A chiral secondary amine catalyst, such as a derivative of proline, could activate a nucleophile (e.g., an aldehyde or ketone) to form a nucleophilic enamine. The subsequent stereoselective addition of the enamine to the quinone, guided by the chiral catalyst, would lead to the formation of a complex, enantioenriched product.
The table below outlines potential organocatalytic reactions where derivatives of this compound could be utilized.
| Organocatalytic Reaction | Potential Role of this compound Derivative | Type of Organocatalyst | Resulting Structural Motif |
| Michael Addition | As a precursor to an electrophilic Michael acceptor (e.g., a quinone). | Chiral secondary amines (e.g., proline derivatives), thioureas. | Functionalized catechol derivatives with new C-C bonds. |
| Diels-Alder Reaction | As a precursor to a dienophile or diene. | Chiral secondary amines (for dienophile activation), Brønsted acids. | Polycyclic systems containing the catechol moiety. |
| Friedel-Crafts Alkylation | As a nucleophile (after deprotonation) or as a precursor to an electrophile. | Chiral Brønsted acids, Lewis bases. | Arylated catechol derivatives. |
| Cascade Reactions | As a starting material for a sequence of organocatalytic transformations. | Bifunctional catalysts (e.g., thiourea-amines). | Complex polycyclic and stereochemically rich molecules. |
Further research is needed to fully explore the potential of this compound and its derivatives as substrates and building blocks in the field of organocatalysis for the efficient and stereoselective synthesis of complex molecules.
Theoretical and Computational Studies of 4 Bromocatechol
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of 4-bromocatechol, which dictate its reactivity and behavior in chemical and biological systems.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. tci-thaijo.org It provides a good balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like this compound. DFT calculations have been employed to understand various aspects of substituted phenols and related compounds. For instance, studies on similar molecules like 4-bromophenol (B116583) have utilized DFT to analyze vibrational spectra and molecular geometry. sigmaaldrich.com Research on other brominated aromatic compounds has used DFT to calculate local reactivity descriptors, such as electron density, to understand the reactivity of different atoms within the molecule. tci-thaijo.org
In the context of environmental degradation, DFT calculations have been used to explore the reaction pathways of brominated compounds. For example, studies on the degradation of 4-bromophenol have suggested that it proceeds via the formation of this compound. researchgate.net DFT can help elucidate the thermodynamic and kinetic feasibility of such reactions. researchgate.net
Table 1: Predicted Electronic Properties of this compound from Computational Models
| Property | Predicted Value | Source |
|---|---|---|
| pKa | 8.84 ± 0.10 | guidechem.com |
| logP | 1.65 | hmdb.ca |
| Water Solubility | 16.3 g/L | hmdb.ca |
| Polar Surface Area | 40.5 Ų | guidechem.com |
| Hydrogen Bond Donor Count | 2 | guidechem.com |
This table presents data predicted by computational models and may vary from experimental values.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theory for studying reaction mechanisms. These methods have been applied to understand the reactions of related catechols and phenols. For example, ab initio calculations have been used to investigate the cycloaddition reactions that can lead to the formation of halogenated catechols, revealing that the product distribution is often determined by the geometry of the intermediate adducts. nih.gov
In the study of enzymatic reactions, ab initio calculations can help to understand the mechanism of enzymes that act on catechol derivatives. For instance, these methods can shed light on the steps involved in the oxidation of catechols by enzymes like tyrosinase. researchgate.net While direct ab initio studies specifically on this compound's reaction pathways are not extensively documented in the provided results, the principles from studies on similar molecules are applicable. For instance, the mechanism of aromatic hydroxylation, a key reaction in the metabolism of many aromatic compounds, has been investigated using ab initio methods for related molecules. researchgate.net
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time, providing insights into conformational changes, solvation effects, and interactions with biological macromolecules. nih.gov
The behavior of this compound in different solvent environments is crucial for understanding its reactivity and transport. MD simulations can model the interactions between this compound and solvent molecules, such as water or organic solvents. uab.cat These simulations can reveal how the solvent affects the conformation of the catechol ring and its hydroxyl groups. The solubility of this compound is noted to be slight in water but better in organic solvents like ethanol (B145695) and methanol. ontosight.ai Computational models predict a water solubility of 16.3 g/L. hmdb.ca The conformation of the hydroxyl groups, in turn, influences the molecule's ability to participate in hydrogen bonding and other intermolecular interactions. guidechem.com
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. volkamerlab.org This method is widely used in drug discovery and to understand the mechanism of enzyme inhibition. univr.it Catechol derivatives, including this compound, are known to interact with various enzymes. ontosight.ai
One notable target is tyrosinase, an enzyme involved in melanin (B1238610) synthesis. researchgate.netontosight.ai Docking studies can help to visualize how this compound fits into the active site of tyrosinase and which residues it interacts with. These interactions, which can include hydrogen bonds and hydrophobic contacts, are key to its inhibitory activity. scienceopen.com Studies on other tyrosinase inhibitors have shown that interactions with the copper ions in the active site are crucial for inhibition. mdpi.com While specific docking results for this compound are not detailed in the provided search results, the general principles of ligand-protein docking are well-established and applicable. volkamerlab.orgpsu.edu Docking studies on inhibitors of bromodomain-containing protein 4 (BRD4) have also been conducted, demonstrating the utility of this approach in understanding protein-ligand interactions. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govwikipedia.org QSAR models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for a specific biological effect.
In the context of this compound and related compounds, QSAR studies have been performed to understand their interaction with enzymes. For example, a QSAR study on the conversion of C4-substituted catechols by catechol-1,2-dioxygenase showed that the rate of conversion is strongly correlated with the energy of the highest occupied molecular orbital (E(HOMO)) of the substrate. nih.gov This indicates that the nucleophilic reactivity of the catechol is a key determinant of the reaction rate. nih.gov The study included this compound and found that substituents at the C4 position generally decrease the rate of conversion compared to unsubstituted catechol. nih.gov The inhibition was found to be reversible, suggesting that it is not due to irreversible enzyme inactivation. nih.gov
QSAR models rely on various molecular descriptors that quantify different aspects of a molecule's structure, such as electronic, steric, and hydrophobic properties. wikipedia.org For a series of compounds, these descriptors are correlated with their measured biological activity to develop a predictive model. The quality of a QSAR model is assessed through various validation metrics to ensure its robustness and predictive power. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-Bromophenol |
| Catechol |
| 4-Methylcatechol |
| 4-Fluorocatechol (B1207897) |
| 4-Chlorocatechol |
| 4,5-Difluorocatechol |
| 4-Chloro-5-fluorocatechol |
| Ethanol |
| Methanol |
| 2-Bromophenol |
| 3-Bromophenol |
| Pentabromophenol |
| 2,4-Dibromophenol |
| 2,6-Dibromophenol |
Correlation of Electronic and Steric Parameters with Reactivity
The reactivity of this compound is significantly influenced by both the electronic properties and the physical size of its bromo substituent. Computational studies, particularly Quantitative Structure-Activity Relationship (QSAR) models, have been instrumental in disentangling these effects. vaia.comlums.edu.pk
Steric Effects: The size of a substituent group can physically hinder the approach of a reactant or the proper binding of the molecule within an enzyme's active site. This is known as steric hindrance. In enzymatic reactions involving halogenated phenols and catechols, the size of the halogen atom plays a crucial role. For instance, in the hydroxylation of para-substituted halophenols, the rate of conversion to the corresponding halocatechols decreases as the size of the halogen increases. chemicalbook.com This trend (Fluorine > Chlorine > Bromine) is attributed to the increasing steric bulk of the halogen, which can impede the optimal orientation of the substrate for the enzymatic reaction to occur. chemicalbook.com Ab initio calculations on similar reaction systems have also suggested that steric factors in the formation of reactive intermediates can be more decisive in determining product outcomes than the thermodynamic stability of the products themselves. guidechem.com
Electronic Effects: The electronic nature of the bromine atom—specifically its electron-withdrawing character—also modulates the reactivity of the catechol ring. This is often quantified using parameters like Hammett substituent constants (σ) or the acidity constant (pKa) of the molecule. lums.edu.pkpharmacy180.com QSAR studies have successfully correlated these electronic parameters with kinetic data from enzymatic reactions. For example, in the cleavage of substituted catechols by catechol 2,3-dioxygenase, a clear linear correlation was found between the logarithm of the substrate specificity constant (kcat/Km) and the first pKa value of the catechols. lums.edu.pk This indicates that the electronic effects of the substituent directly impact the binding of the catechol to the enzyme's active site and subsequent steps in the catalytic cycle. lums.edu.pk The electron-withdrawing nature of substituents can stabilize the monoanionic species of catechols, which is relevant to the reaction mechanism. lums.edu.pk
The interplay between these steric and electronic factors is complex. While the bromo group is a relatively large substituent, its electronic influence is critical for reactivity in many biological and chemical transformations. Computational models that incorporate both types of parameters are essential for accurately describing and predicting the behavior of this compound. vaia.comnih.gov
Table 1: Selected Steric and Electronic Parameters for para-Substituents on a Phenol (B47542)/Catechol Ring
This interactive table summarizes key parameters for substituents commonly compared with the bromo group in computational studies. The Hammett constant (σp) quantifies the electronic effect (positive values are electron-withdrawing), while the Van der Waals radius indicates the steric bulk.
| Substituent | Hammett Constant (σp) | Van der Waals Radius (Å) |
| -H | 0.00 | 1.20 |
| -F | 0.06 | 1.47 |
| -Cl | 0.23 | 1.75 |
| -Br | 0.23 | 1.85 |
| -CH₃ | -0.17 | 2.00 |
| -NO₂ | 0.78 | (Varies) |
Data sourced from multiple chemical reference compilations. vaia.comyale.eduwiredchemist.compitt.edu
Predictive Modeling for Enzymatic Conversion Rates
Predictive modeling, particularly through QSAR, is a cornerstone of modern computational biochemistry for estimating the rates at which enzymes can convert substrates like this compound. wur.nlnih.gov These models build a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity, such as the rate of an enzymatic reaction. nih.gov
The development of a predictive model for enzymatic conversion typically involves:
Data Collection: Gathering experimental data on the conversion rates (e.g., Vmax, kcat, or relative rates) for a series of structurally related compounds, such as various para-substituted catechols. chemicalbook.combibliotekanauki.pl
Descriptor Calculation: Using computational software to calculate a wide range of molecular descriptors for each compound. These can include electronic descriptors (e.g., pKa, orbital energies, partial charges), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., logP). lums.edu.pknih.gov
Model Building and Validation: Employing statistical methods to build a regression model that best correlates the calculated descriptors with the observed activity. pharmacy180.com For instance, studies on catechol dioxygenases have shown that the enzyme's substrate specificity can be effectively modeled using the pKa of the catechol substrate. lums.edu.pk
These models are valuable for several reasons. They provide mechanistic insights by identifying which molecular properties are most critical for enzymatic activity. wur.nlnih.gov Furthermore, they can be used to predict the conversion rates for new or untested compounds, which is useful in fields like environmental science for assessing the biodegradability of pollutants and in biocatalysis for designing more efficient enzymatic processes. nih.govrsc.org
Table 2: Relative Enzymatic Formation Rates of para-Substituted Catechols
This table presents data from a study on a multistep enzymatic conversion, illustrating the type of experimental data used to build and validate predictive models. The formation rate of 4-fluorocatechol was set as the benchmark.
| Product Formed | Relative Formation Rate (vs. 4-Fluorocatechol) | Fold-Difference (vs. This compound) |
| 4-Fluorocatechol | 1.00 | 6.50x higher |
| 4-Chlorocatechol | 0.87 | 5.65x higher |
| 4-Methylcatechol | 0.85 | 5.51x higher |
| 4-Nitrocatechol | 0.33 | 2.15x higher |
| This compound | 0.15 | 1.00 (Reference) |
Data derived from a study using recombinant phenol hydroxylase. chemicalbook.comnih.gov The results clearly show that the nature of the para-substituent, a key descriptor in any predictive model, has a profound impact on the rate of enzymatic conversion. chemicalbook.com
Biological and Biochemical Interactions of 4 Bromocatechol
Enzymatic Pathways Involving 4-Bromocatechol
Enzymatic pathways are central to the transformation of this compound in biological systems. Dioxygenase enzymes, in particular, play a crucial role in the initial stages of its degradation by cleaving the aromatic ring.
Dioxygenases are a class of enzymes that catalyze the incorporation of both atoms of molecular oxygen into a substrate. In the context of this compound, catechol dioxygenases are key players in its aerobic biodegradation. These enzymes are broadly categorized into two main groups based on their mode of ring cleavage: intradiol and extradiol dioxygenases. nih.gov
Intradiol dioxygenases cleave the aromatic ring between the two hydroxyl groups, while extradiol dioxygenases cleave the bond adjacent to the hydroxyl groups. nih.gov The specificity of these enzymes for substrates like this compound is determined by the architecture of their active sites. For instance, in 4-chlorocatechol 1,2-dioxygenase from Rhodococcus opacus, substituted catechols bind to the catalytic iron ion in a bidentate fashion. nih.gov The orientation of the substituent on the catechol ring within the active site is a critical factor in substrate recognition and catalysis. nih.gov
Studies on chlorocatechol 1,2-dioxygenase have shown a preference for chloro- and bromocatechols over fluorinated counterparts. Specifically, the enzyme exhibits higher turnover rates and catalytic efficiencies for 4-chlorocatechol and this compound compared to their 3-substituted isomers. asm.org The nature of the halogen substituent also influences substrate specificity. The polarizability of the halogen atom, rather than the substrate's pKa, has been identified as a key determinant for the substrate specificity of some dioxygenases. nih.gov
The catalytic mechanism of catechol dioxygenases involves the binding of the catechol to an active-site iron, which is typically Fe(III) in intradiol dioxygenases and Fe(II) in extradiol dioxygenases. nih.gov This is followed by the binding of molecular oxygen and a series of electron transfers that lead to the oxidative cleavage of the aromatic ring. ebi.ac.ukwikipedia.org
Table 1: Comparison of Dioxygenase Activity on Halogenated Catechols
| Enzyme/Organism | Substrate | Relative Activity/Efficiency | Reference |
|---|---|---|---|
| Chlorocatechol 1,2-dioxygenase (Diaphorobacter sp. strain JS3051) | 4-Chlorocatechol | High | asm.org |
| Chlorocatechol 1,2-dioxygenase (Diaphorobacter sp. strain JS3051) | This compound | High | asm.org |
| Chlorocatechol 1,2-dioxygenase (Diaphorobacter sp. strain JS3051) | 3-Chlorocatechol | Lower than 4-substituted | asm.org |
| Chlorocatechol 1,2-dioxygenase (Diaphorobacter sp. strain JS3051) | 3-Bromocatechol | Lower than 4-substituted | asm.org |
| Chlorocatechol 1,2-dioxygenase (Diaphorobacter sp. strain JS3051) | Fluorocatechols | Low | asm.org |
This compound is a key intermediate in the microbial degradation of various halogenated aromatic compounds, such as 4-bromophenol (B116583) and bromobenzene (B47551). Microorganisms, particularly bacteria, have evolved sophisticated catabolic pathways to mineralize these often-toxic substances.
In the degradation of 4-chlorophenol (B41353) by Arthrobacter chlorophenolicus A6, the pathway proceeds through a hydroxyquinol intermediate, which is a departure from the more common 4-chlorocatechol route. nih.gov However, in many other bacteria, the degradation of p-substituted phenols, including 4-bromophenol, involves the formation of the corresponding catechol. For example, Diaphorobacter sp. strain JS3051 can degrade 3-bromonitrobenzene, leading to the formation of this compound, which is then further metabolized. asm.org
The degradation of these halogenated catechols is often initiated by a dioxygenase that cleaves the aromatic ring. The resulting ring-cleavage product then undergoes further enzymatic transformations, eventually leading to intermediates of central metabolism, such as the tricarboxylic acid (TCA) cycle. The complete mineralization of these compounds prevents the accumulation of toxic intermediates.
The efficiency of these degradation pathways can be influenced by the presence of other pollutants. Studies have shown that in a mixed pollutant system, the biodegradation of one compound can be inhibited by another. For instance, the degradation of 4-nitrophenol can be negatively impacted by the presence of 4-chlorophenol, while the interaction between 4-chlorophenol and 4-bromophenol appears to be less significant. nih.gov
Metabolism and Biotransformation of this compound
The metabolism of this compound involves a series of biotransformation reactions that aim to detoxify and facilitate the excretion of the compound from the body. These processes can occur both in vivo and in vitro and result in the formation of various metabolites.
In vivo, this compound is known to be a metabolite of bromobenzene. The metabolism of bromobenzene in rats leads to the formation of 4-bromophenol and this compound. The mechanism of this compound formation from bromobenzene primarily proceeds through the formation of bromobenzene-3,4-dihydrodiol.
In vitro studies using isolated rat hepatocytes and liver microsomes have also demonstrated the formation of this compound from bromobenzene. In these systems, 4-bromophenol can also serve as a precursor to this compound. The relative contribution of these two pathways can vary depending on the experimental conditions, such as the concentration of hepatocytes.
A major pathway in the metabolism of catechols, including this compound, is conjugation. This process involves the attachment of endogenous molecules to the catechol, which increases its water solubility and facilitates its elimination from the body. Common conjugation reactions include glucuronidation and sulfation.
Research has shown that this compound can form glutathione conjugates. The metabolism of p-bromophenol in rat liver microsomes can lead to the formation of this compound, which is then further metabolized to form 6-(glutathion-S-yl)-4-bromocatechol.
Structure-Activity Relationships in Biological Systems
The biological activity of this compound is intrinsically linked to its chemical structure. The presence and position of the bromine atom and the two hydroxyl groups on the aromatic ring are key determinants of its interactions with biological macromolecules, such as enzymes and receptors.
The catechol moiety is a critical structural feature for the activity of many biologically active molecules. For instance, in the context of adrenergic drugs, the catechol structure is essential for maximal agonistic activity at adrenergic receptors. pharmacy180.com While this compound is not an adrenergic agonist, this principle highlights the importance of the catechol group in molecular recognition by proteins.
The nature of the substituent on the catechol ring significantly influences its biological properties. For example, in the case of acetylcholinesterase inhibitors, modifications to the core structure, including substitutions on the aromatic ring, can dramatically alter the inhibitory potency and selectivity. nih.gov Similarly, for catechol dioxygenases, the presence of a halogen substituent, such as bromine at the 4-position, dictates the substrate specificity and catalytic efficiency of the enzyme. asm.org
The position of the substituent is also crucial. As seen with dioxygenase activity, 4-substituted catechols are often preferred substrates over their 3-substituted counterparts. asm.org This indicates that the spatial arrangement of the substituent in relation to the hydroxyl groups affects the binding and orientation of the molecule within the enzyme's active site, thereby influencing the outcome of the enzymatic reaction.
Influence of Bromine and Hydroxyl Groups on Biological Recognition
The biological recognition and activity of this compound are fundamentally dictated by the interplay of its constituent functional groups: the two hydroxyl (-OH) groups and the bromine (-Br) atom attached to the aromatic ring. These features govern its electronic properties, reactivity, and ability to interact with biological macromolecules such as enzymes.
The two adjacent hydroxyl groups are characteristic of the catechol moiety and are central to its biochemical interactions. These groups can participate in hydrogen bonding, a critical factor in the specific binding of the molecule to the active sites of enzymes. cymitquimica.com The hydroxyl groups also allow this compound to act as a chelating agent for metal ions, which is particularly relevant for its interaction with metalloenzymes. For instance, enzymes like tyrosinase and catechol-O-methyltransferase (COMT) contain metal ions (copper and magnesium, respectively) in their active sites, and the catechol structure is crucial for substrate binding.
The combination of the hydrogen-bonding hydroxyls and the electronically influential bromine atom makes this compound a specific substrate for certain enzymes. Its recognition by enzymes like catechol 1,2-dioxygenase is a precise process where the molecule's structure is complementary to the enzyme's active site, allowing for efficient catalysis. koreascience.kr The molecule's role as a metabolite of bromobenzene further highlights its interaction with biological systems, as it is produced through enzymatic processes in the liver. nih.gov
Comparative Analysis with Other Halogenated Catechols
The biological interactions of this compound are often best understood by comparing its activity with other halogenated catechols, such as 4-chlorocatechol and 4-fluorocatechol (B1207897). These comparisons reveal how the identity of the halogen atom—differing in size, electronegativity, and bond strength with carbon—affects enzymatic processing.
Studies on catechol 1,2-dioxygenases, enzymes that catalyze the ring-cleavage of catechols, provide a clear example of this differential recognition. One particular catechol 1,2-dioxygenase from Rhodococcus rhodochrous N75 demonstrated varied activity towards different 4-halocatechols. The enzyme showed the highest relative activity with 4-chlorocatechol, followed by this compound, and then 4-fluorocatechol, when compared to the activity with unsubstituted catechol.
| Substrate | Relative Activity (%) |
|---|---|
| Catechol | 100 |
| 4-Chlorocatechol | 116 |
| This compound | 65 |
| 4-Fluorocatechol | 6 |
Data sourced from a study on catechol 1,2-dioxygenase from R. rhodochrous N75. The activity is presented as a percentage relative to the activity with catechol as the substrate. koreascience.kr
Similarly, the enzyme chlorocatechol 1,2-dioxygenase (DccA) from Diaphorobacter sp. strain JS3051, which is involved in the degradation of chloro- and bromonitrobenzene, shows a preference for catechols with heavier halogens. The catalytic efficiency (kcat/Km) of this enzyme was significantly higher for 4-chlorocatechol and this compound compared to their fluorinated counterparts. asm.org This suggests that the active site of the enzyme is better suited to accommodate the larger chlorine and bromine atoms.
Another area of comparison is the biotransformation of 4-halophenols into their corresponding 4-halocatechols by E. coli cells expressing a specific hydroxylase. In this system, the rate of transformation was highest for 4-fluorophenol, followed by 4-chlorophenol, 4-bromophenol, and 4-iodophenol. researchgate.net This inverse relationship between transformation rate and halogen size in the substrate (halophenol) contrasts with the substrate preference of the ring-cleaving dioxygenase enzyme for the product (halocatechol).
| Substrate | Relative Biotransformation Rate |
|---|---|
| 4-Fluorophenol | 3.4 |
| 4-Chlorophenol | 1.8 |
| 4-Bromophenol | 1.6 |
| 4-Iodophenol | 1.0 |
Data reflects the relative rate of transformation to the corresponding halocatechol, with the rate for 4-iodophenol set as the baseline. researchgate.net
These comparative analyses underscore that while halogenated catechols share a common structural backbone, the specific halogen atom present significantly modulates their interaction with enzymes. Factors such as atomic radius, electronegativity, and the resulting electronic effects on the catechol ring collectively determine the substrate specificity and catalytic efficiency in various biological systems.
Environmental Chemistry and Degradation of 4 Bromocatechol
Biodegradation Pathways in Environmental Matrices
Biodegradation is a key process in the natural attenuation of 4-bromocatechol. It involves the metabolic breakdown of the compound by microorganisms into simpler, often less harmful substances. This process can occur under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, with different mechanisms and microbial communities involved.
The microbial degradation of this compound proceeds through distinct pathways depending on the presence or absence of oxygen.
Aerobic Degradation: Under aerobic conditions, microorganisms typically initiate the degradation of halogenated aromatic compounds like this compound through oxidative pathways. The primary mechanism involves the enzymatic cleavage of the aromatic ring. This process is often preceded by or coupled with dehalogenation. For compounds structurally similar to this compound, such as 4-chlorophenol (B41353) and 4-chlorocatechol, degradation is well-studied and provides a model for this compound's fate. nih.govresearchgate.net The aerobic breakdown generally involves the following steps:
Hydroxylation: Monooxygenase or dioxygenase enzymes introduce additional hydroxyl groups to the aromatic ring. In the case of this compound, which already has two hydroxyl groups, the next step is typically ring cleavage.
Ring Cleavage: Dioxygenase enzymes cleave the aromatic ring between the two hydroxyl groups (ortho or intradiol cleavage) or adjacent to one of the hydroxyl groups (meta or extradiol cleavage). For chlorocatechols, the ortho-cleavage pathway is common, leading to the formation of chloro-cis,cis-muconate. researchgate.netresearchgate.net
Dehalogenation and Further Metabolism: The resulting intermediates undergo further enzymatic reactions, including dehalogenation (removal of the bromine atom), and are funneled into central metabolic pathways like the Krebs cycle, ultimately leading to mineralization (conversion to CO2, water, and bromide ions). researchgate.net
Anaerobic Degradation: In the absence of oxygen, the degradation of this compound follows a reductive pathway. Anaerobic microorganisms utilize different electron acceptors, such as nitrate, sulfate (B86663), or carbon dioxide, for respiration. The key initial step in the anaerobic degradation of halogenated aromatic compounds is typically reductive dehalogenation. nih.gov
Reductive Dehalogenation: The bromine substituent is removed from the aromatic ring and replaced with a hydrogen atom. This process transforms this compound into catechol. This is a crucial detoxification step, as the resulting catechol is less toxic and more amenable to further degradation.
Ring Cleavage: The dearomatized catechol ring is then cleaved under anaerobic conditions. This is a metabolically challenging step that is carried out by specialized anaerobic bacteria.
Fermentation: The ring-cleavage products are subsequently fermented to simpler organic acids, and eventually to methane and carbon dioxide. omicsonline.org
Studies on the related compound 4-bromophenol (B116583) have shown that acclimated microbial consortia can achieve high degradation efficiencies under both aerobic (98.99%) and anaerobic (97%) conditions in bioreactors. stmjournals.in
The biodegradation of this compound is not typically carried out by a single microbial species but rather by complex microbial consortia where different species perform complementary metabolic functions.
Enzyme Systems: A variety of enzymes are crucial for the breakdown of this compound. The specific enzymes expressed depend on the microorganism and the environmental conditions.
Oxygenases: In aerobic degradation, monooxygenases and dioxygenases are key.
Catechol 1,2-dioxygenase and Catechol 2,3-dioxygenase are responsible for the ortho- and meta-cleavage of the catechol ring, respectively. researchgate.netresearchgate.net These enzymes are crucial for breaking open the stable aromatic structure.
Hydroxyquinol 1,2-dioxygenase has been identified in the degradation of 4-chlorophenol by Arthrobacter chlorophenolicus A6, indicating that degradation can proceed via a hydroxyquinol intermediate. nih.gov
Dehalogenases: These enzymes catalyze the removal of halogen atoms.
Reductive dehalogenases (RdhA) are critical in anaerobic pathways, removing bromine from the aromatic ring. These enzymes are often membrane-associated and part of the microorganism's respiratory chain. nih.gov
Hydrolytic dehalogenases can replace a halogen with a hydroxyl group, a common step in aerobic pathways.
The table below summarizes the key enzymes involved in the biodegradation of halogenated catechols.
| Enzyme Class | Specific Enzyme Example | Role in Degradation | Metabolic Pathway |
| Oxygenases | Catechol 1,2-dioxygenase | Ortho (intradiol) ring cleavage of the catechol structure. researchgate.netnih.gov | Aerobic |
| Catechol 2,3-dioxygenase | Meta (extradiol) ring cleavage of the catechol structure. researchgate.net | Aerobic | |
| 4-Hydroxybenzoate 3-monooxygenase | Hydroxylation of aromatic rings. nih.gov | Aerobic | |
| Dehalogenases | Reductive Dehalogenase (RdhA) | Removal of bromine via reductive dehalogenation. nih.gov | Anaerobic |
Abiotic Degradation Processes
In addition to biodegradation, abiotic processes, which are non-biological, can also contribute to the transformation of this compound in the environment. These processes are primarily driven by light energy and chemical reactions.
Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) spectrum of sunlight. This compound, like other phenolic compounds, can absorb UV radiation, leading to its transformation.
The primary mechanisms of photolytic degradation include:
Direct Photolysis: The this compound molecule directly absorbs photons, leading to an excited state. This can result in the cleavage of the carbon-bromine bond or the breakdown of the aromatic ring.
Indirect Photolysis (Photosensitization): This is often the more significant pathway in natural waters. It involves the absorption of light by other substances in the water (photosensitizers), such as dissolved organic matter or nitrate ions, which then produce highly reactive chemical species. researchgate.net These reactive species, primarily hydroxyl radicals (•OH), then attack and degrade the this compound molecule. researchgate.netmdpi.com The reaction with hydroxyl radicals can lead to hydroxylation, ring opening, and eventual mineralization. mdpi.com The presence of bromide ions in water can influence photolysis, as irradiation can lead to the formation of additional brominated phenols. researchgate.net
Redox (reduction-oxidation) reactions are fundamental to the transformation of pollutants in soil and water. primescholars.com this compound can be degraded through both chemical oxidation and reduction.
Chemical Oxidation: Strong oxidizing agents present in the environment or used in water treatment technologies can degrade this compound. Advanced Oxidation Processes (AOPs), such as the use of UV light combined with hydrogen peroxide (UV/H2O2), generate a high concentration of hydroxyl radicals that can effectively oxidize recalcitrant organic compounds. nih.gov The oxidation of the related 4-chlorophenol has been shown to produce 4-chlorocatechol as an intermediate, which is then further degraded into aliphatic acids and eventually mineralized. nih.gov Similar pathways are expected for this compound.
Advanced Analytical Methodologies for 4 Bromocatechol Research
Spectroscopic Characterization in Complex Matrices
Spectroscopic techniques are indispensable for the detailed molecular-level investigation of 4-Bromocatechol. They provide profound insights into its structure and its metabolic transformations within biological and environmental systems.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound and for tracking its metabolic journey. slideshare.netresearchgate.net It is an inherently quantitative technique where the signal intensity is directly proportional to the number of nuclei, making it ideal for determining the concentration of metabolites in biological samples. mdpi.com
For structural elucidation, one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information. The ¹H NMR spectrum of this compound reveals the number of different protons and their electronic environments, while the ¹³C NMR spectrum provides information about the carbon skeleton. slideshare.netchemicalbook.com Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further establish connectivity between protons and carbons, confirming the substitution pattern on the benzene (B151609) ring.
In metabolic profiling, NMR is used to obtain a comprehensive snapshot of all detectable metabolites in a biological sample, such as urine or plasma. mdpi.comnih.gov This "fingerprinting" approach can reveal changes in metabolic pathways following exposure to this compound. mdpi.com Advanced statistical tools like Principal Component Analysis (PCA) and Partial Least-Squares Discriminant Analysis (PLS-DA) are applied to the complex NMR data to identify metabolic signatures and potential biomarkers associated with the compound's effects. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound in D₂O This table is based on predicted data and serves as an illustrative example of typical NMR values for this compound.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 6.95 | d | H-6 |
| ¹H | 6.88 | d | H-3 |
| ¹H | 6.79 | dd | H-5 |
| ¹³C | 145.2 | s | C-1 |
| ¹³C | 143.8 | s | C-2 |
| ¹³C | 122.1 | s | C-5 |
| ¹³C | 118.5 | s | C-3 |
| ¹³C | 116.9 | s | C-6 |
| ¹³C | 112.3 | s | C-4 |
Mass spectrometry (MS) is a cornerstone technique in metabolomics due to its exceptional sensitivity and selectivity, allowing for the detection and quantification of hundreds of metabolites in a single analysis. nih.govnih.gov When coupled with chromatographic separation, it becomes a formidable tool for identifying and quantifying this compound and its metabolites. nih.gov
For metabolite identification, high-resolution mass spectrometry (HRMS), often using Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements of the parent ion and its fragments. pharmaron.com This accuracy allows for the determination of the elemental composition of unknown metabolites. Tandem mass spectrometry (MS/MS) experiments are then used to generate fragmentation patterns. nih.gov By analyzing these patterns, researchers can elucidate the structure of metabolites, such as hydroxylated or conjugated forms of this compound, that arise from biotransformation pathways. pharmaron.com
For quantification, MS-based methods can be either relative or absolute. nih.gov Relative quantification compares the abundance of a metabolite across different samples, while absolute quantification determines the exact concentration, typically using stable isotope-labeled internal standards. nih.gov Techniques like Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM), often performed on triple quadrupole mass spectrometers, provide high sensitivity and specificity for targeted quantification of this compound and its known metabolites in complex biological matrices. nih.gov
Table 2: Predicted LC-MS/MS Fragmentation Data for this compound Illustrative data based on predicted fragmentation patterns for the [M+H]⁺ ion.
| Precursor Ion (m/z) | Collision Energy (V) | Fragment Ions (m/z) | Predicted Substructure |
|---|---|---|---|
| 188.96/190.96 | 20 | 170.95/172.95, 142.95/144.95, 109.00 | Loss of H₂O, Loss of CO, Loss of Br |
| 188.96/190.96 | 40 | 109.00, 81.00, 63.00 | Loss of Br, Benzene ring fragments |
Chromatographic Techniques for Separation and Analysis
Chromatography is essential for separating this compound from the myriad of other compounds present in environmental and biological samples before analysis by a detector, most commonly a mass spectrometer. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte and the nature of the sample matrix.
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds in environmental samples like water, soil, and air. nih.govpharmacyjournal.org It is particularly well-suited for identifying and quantifying persistent organic pollutants. pharmacyjournal.orglongdom.org
For the analysis of this compound, a derivatization step is often required to increase its volatility and thermal stability. This typically involves converting the hydroxyl groups into less polar ethers or esters. Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, which serves as a highly selective detector, providing both qualitative (mass spectrum) and quantitative (peak area) data. GC-MS offers high chromatographic resolution and is a powerful tool for monitoring brominated compounds in complex environmental matrices. nih.govresearchgate.net
Liquid chromatography-mass spectrometry (LC-MS) is the premier analytical platform for analyzing non-volatile and thermally labile compounds in complex biological fluids like plasma, urine, and tissue extracts. nih.govnih.gov It is the workhorse of modern metabolomics and bioanalysis. nih.govwaters.com
For this compound and its more polar metabolites (e.g., glucuronide or sulfate (B86663) conjugates), reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common separation method. sielc.com The separation occurs based on the analytes' partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase. sielc.com The eluting compounds are then ionized, typically using electrospray ionization (ESI), and analyzed by a mass spectrometer. LC-MS/MS provides the high sensitivity and specificity required to quantify low levels of this compound and its metabolites, making it suitable for pharmacokinetic and toxicokinetic studies. nih.govsielc.com
Table 3: Example LC-MS Method Parameters for this compound Analysis This table presents typical starting conditions for developing an LC-MS method for this compound.
| Parameter | Condition |
|---|---|
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| MS Analyzer | Triple Quadrupole or Orbitrap |
| Scan Type | Selected Reaction Monitoring (SRM) or Full Scan |
Electrochemical and Sensor Applications
Electrochemical sensors offer an attractive alternative to traditional chromatographic methods for the detection of this compound, providing rapid, cost-effective, and portable analysis. mdpi.com These sensors operate by measuring the change in an electrical signal (current or potential) that occurs when the target analyte interacts with a specially designed electrode surface. mdpi.com
The catechol moiety of this compound is electrochemically active, meaning it can be easily oxidized at an electrode surface. This property is the basis for its detection using techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry. nih.govnih.gov To enhance the sensitivity and selectivity of detection, the working electrode is often modified with nanomaterials such as carbon nanotubes, graphene, or metal nanoparticles. mdpi.commetu.edu.tr These materials increase the electrode's surface area and catalytic activity, leading to a stronger and more specific signal for this compound. nih.govmdpi.com Such sensors have potential applications in real-time environmental monitoring and for screening in food and water samples. nih.govmetu.edu.tr
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-deoxythreonic acid |
Electrochemical Detection Methods
Electrochemical sensors offer a promising alternative to traditional chromatographic methods for the detection of phenolic compounds due to their high sensitivity, rapid response, portability, and low cost. mdpi.comnih.gov The electrochemical activity of the catechol moiety allows for its direct detection using voltammetric techniques. For catechol and its derivatives, methods such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and electrochemical impedance spectroscopy (EIS) are employed to characterize and quantify the analyte. rsc.orgrsc.orgnih.gov
The core principle of detection involves the oxidation of the catechol compound to its corresponding o-quinone at an electrode surface. nih.gov The performance of these sensors can be significantly enhanced by modifying the electrode surface with materials that improve conductivity and catalytic activity. These modifications can lead to lower detection limits and improved selectivity. nih.gov
For instance, a highly specific electrochemical biosensor for catechol has been developed using a copper-polypyrrole (Cu-PPy) composite on a glassy carbon electrode (GCE). rsc.orgrsc.org This modified electrode, designated GCE@Cu-PPy, demonstrated superior performance in detecting catechol compared to unmodified or single-component modified electrodes. nih.gov The sensor's high specificity for catechol was confirmed even in the presence of its isomers, hydroquinone (B1673460) and resorcinol. rsc.org Another approach involves the use of a poly(riboflavin) film electropolymerized onto a carbon nanotube paste electrode (CNTPE). nih.gov This modified electrode (PRFMCNTPE) showed excellent electrocatalytic activity toward the redox reaction of catechol, resulting in a lower detection limit compared to many previously reported sensors. nih.gov
The effectiveness of these electrochemical sensors is evaluated based on several key performance metrics, including the limit of detection (LOD), the limit of quantification (LOQ), and the linear dynamic range (LDR).
| Electrode Modification | Analyte | Technique | Linear Range (µM) | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| Copper-Polypyrrole Composite (GCE@Cu-PPy) | Catechol | DPV | 0.02–2500 | 1.52 x 10⁻⁷ µM | rsc.org |
| Poly(riboflavin) Modified Carbon Nanotube Paste Electrode (PRFMCNTPE) | Catechol | DPV | 0.5–7.0 | 0.0039 µM | nih.gov |
These advanced electrochemical methods, while often developed and optimized for the parent compound catechol, provide a robust framework for the sensitive and selective detection of its derivatives, including this compound.
Development of Biosensors for Catechol Derivatives
Biosensors represent a highly specific and sensitive approach for the detection of catechol derivatives. These analytical devices couple a biological recognition element, typically an enzyme, with a physicochemical transducer to generate a measurable signal. For catechols, biosensors are primarily based on phenol (B47542) oxidase enzymes like tyrosinase and laccase, which catalyze the oxidation of phenolic compounds. nih.govnih.gov
The general mechanism involves the enzymatic oxidation of the catechol substrate to o-quinone. nih.govnih.gov This o-quinone is then electrochemically reduced back to catechol at the electrode surface, generating a catalytic current that is proportional to the analyte concentration. nih.gov The performance of these biosensors is critically dependent on the effective immobilization of the enzyme onto the electrode surface, ensuring it retains its bioactivity while facilitating efficient electron transfer. biointerfaceresearch.com
Tyrosinase-Based Biosensors
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that catalyzes both the hydroxylation of monophenols to o-diphenols (cresolase activity) and the oxidation of o-diphenols to o-quinones (catecholase activity). nih.govscispace.com This dual activity makes it highly suitable for detecting a wide range of phenolic compounds. nih.gov
Numerous strategies have been developed to construct tyrosinase-based biosensors. One approach involves immobilizing tyrosinase onto silver nanowires (AgNWs), which serve as a platform for enzyme attachment and facilitate electron transfer. mdpi.com Another novel method utilizes a composite of liposome (B1194612) bioreactors and chitosan (B1678972) to create a nano-biosensor. scispace.comatlantis-press.com In this design, tyrosinase is encapsulated within liposomes, which are then assembled onto a glassy carbon electrode with chitosan. scispace.comatlantis-press.com This configuration resulted in a biosensor with a very low detection limit for catechol. scispace.comatlantis-press.com
Laccase-Based Biosensors
Laccase (EC 1.10.3.2) is a multi-copper oxidase that catalyzes the oxidation of various phenolic and non-phenolic compounds while reducing molecular oxygen to water. nih.govmdpi.com Unlike tyrosinase, laccase does not require hydrogen peroxide as a co-substrate. mdpi.com Laccase-based biosensors have become increasingly popular for monitoring environmental pollutants like catechol. metu.edu.trmetu.edu.tr
The construction of laccase biosensors often involves the use of nanomaterials to enhance performance. These nanomaterials can act as platforms for enzyme immobilization, mediators for electron transfer, and signal amplifiers. mdpi.com For example, laccase has been immobilized on flower-shaped yolk-shell silica (B1680970) nanospheres, which provide a large surface area and a unique mesochannel structure, leading to high selectivity for catechol. researchgate.net In another study, a nanocomposite of chitosan and silver nanoparticles was used as a matrix to immobilize laccase on a graphite (B72142) electrode. metu.edu.trmetu.edu.tr An electrochemical microbial biosensor has also been developed by displaying bacterial laccase on the surface of Escherichia coli cells, which are then adsorbed onto an electrode. nih.gov This whole-cell approach offers a cost-effective alternative to using purified enzymes and demonstrates high stability and reproducibility. nih.gov
The analytical performance of various enzyme-based biosensors for catechol detection is summarized below.
| Enzyme | Immobilization Matrix / Electrode Modification | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
|---|---|---|---|---|
| Tyrosinase | Silver Nanowires (AgNWs) | 24.9 - 172 | 2.7 | mdpi.com |
| Tyrosinase | Liposome Bioreactor and Chitosan | 0.00025 - 25 | 0.000125 | scispace.comatlantis-press.com |
| Tyrosinase | 2,5-dithienyl pyrrole-ferrocene and 3,4-ethylenedioxythiophene (B145204) copolymer | Not specified | 2.1 | biointerfaceresearch.com |
| Tyrosinase | Gelatine film | 0.05 - 140 | 0.021 | nih.gov |
| Tyrosinase | Natural Molybdenite and Acridine Orange | 0.1 - 80 | 0.029 | acs.org |
| Laccase | Chitosan-Silver Nanoparticles (Chit-AgNPs) | 5 - 250 | 3.85 | metu.edu.trmetu.edu.tr |
| Laccase | Conjugated Polymer Nanoparticles (P-PBF NP) | 0.5 - 25 | 0.49 | metu.edu.trmetu.edu.tr |
| Laccase | Flower-shaped yolk-shell SiO₂ nanospheres | 12.5 - 450 | 1.6 | researchgate.net |
| Laccase | Surface-displayed on E. coli cells | 0.5 - 300 | 0.1 | nih.gov |
Advanced Applications and Future Research Directions of 4 Bromocatechol
Role as a Precursor in Advanced Materials Science
In the field of materials science, 4-Bromocatechol serves as a foundational component for creating novel materials with specialized properties. The presence of both hydroxyl and bromine functionalities allows for diverse polymerization and modification strategies.
While research into this compound's direct role in electronic materials is an expanding field, the broader class of catechol-containing polymers is a significant area of investigation for energy storage applications. These polymers are redox-active, meaning they can store and release energy through chemical reactions, making them suitable for use in batteries and supercapacitors. The introduction of a bromine atom, as in this compound, can modify the electronic properties of the resulting polymer, potentially enhancing its performance in energy storage devices. The electron-withdrawing nature of bromine can influence the redox potential of the catechol unit, a key parameter in the design of high-performance battery cathodes. Research is ongoing to explore how the specific incorporation of this compound into polymer structures can lead to materials with improved energy density, power density, and cycle life.
A notable application of this compound is in the synthesis of functional polymers such as polyarenes. In one documented synthesis, this compound is first modified by reacting it with 1-bromododecane (B92323) to attach long alkyl chains to the hydroxyl groups. This modified monomer is then used in a Suzuki coupling polymerization, a powerful method for creating carbon-carbon bonds, to produce well-defined ortho, para-alternating linked polyarenes. rsc.org This controlled polymerization technique allows for the creation of polymers with specific, predictable structures and properties, which is crucial for their application in advanced materials.
The resulting polyarenes, derived from this compound, possess a unique combination of a rigid aromatic backbone and flexible side chains, which can impart desirable processing characteristics and solubility. The bromine atom on the original catechol ring can also serve as a handle for further post-polymerization modification, allowing for the introduction of other functional groups to tailor the polymer's properties for specific applications, such as in composite materials where adhesion and compatibility with other components are critical.
Table 1: Synthesis of ortho, para-alternating linked polyarenes using a this compound derivative
| Step | Reactants | Reaction Type | Product | Significance |
|---|---|---|---|---|
| 1 | This compound, 1-Bromododecane, Potassium Carbonate | Etherification | 1-Bromo-3,4-bis(dodecyloxy)benzene | Modification of the monomer to improve solubility and processability. |
| 2 | Modified this compound derivative, Boronic acid derivative | Suzuki Coupling Polymerization | ortho, para-alternating linked polyarene | Controlled synthesis of a functional polymer with a defined structure. |
Applications in Medicinal Chemistry and Pharmaceutical Synthesis
The catechol structure is a recognized pharmacophore, a molecular feature responsible for a drug's pharmacological activity. This compound, as a functionalized catechol, is a valuable intermediate in the synthesis of new drug candidates. nordmann.globalguidechem.comcymitquimica.com
This compound serves as a versatile starting material in the synthesis of various pharmaceutical compounds. guidechem.comlookchem.com Its chemical structure allows for the introduction of the catechol moiety into larger, more complex molecules. A specific example is its use in the synthesis of Caffeic Acid Phenethyl Ester (CAPE), a compound known for its various pharmacological activities. jlu.edu.cn The synthesis involves a Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, using a protected form of this compound and an acrylic acid derivative. jlu.edu.cn This multi-step process highlights the utility of this compound as a key building block in constructing bioactive molecules. jlu.edu.cn The ability to use this compound in such well-established and versatile chemical reactions makes it a valuable tool for medicinal chemists in the development of new therapeutic agents. cymitquimica.comlookchem.com
While the catechol moiety itself is present in many bioactive compounds, the strategic placement of a bromine atom, as in this compound, can be used to fine-tune the properties of a potential drug molecule. ctppc.org Bromine can alter a molecule's size, lipophilicity (its ability to dissolve in fats and oils), and electronic distribution, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to biological targets. Although specific drugs on the market directly derived from this compound are not widely documented, its use as a precursor for isoflavone (B191592) natural products has been reported. nih.gov In this context, the hydroxyl groups of this compound are first protected, and then the molecule is converted into a phenyl boronic acid pinacol (B44631) ether. nih.gov This derivative is then used in Suzuki-Miyaura coupling reactions to construct the isoflavone skeleton, which is found in a number of compounds with potential therapeutic applications, including for TTR amyloidosis. nih.gov
Future Prospects in Chemical Biology and Green Chemical Processes
The future applications of this compound are likely to expand, particularly in the growing fields of chemical biology and green chemistry.
In chemical biology, functionalized small molecules like this compound can be used as chemical probes to study biological processes. The catechol portion of the molecule can interact with various biological targets, and the bromine atom can serve as a point for attaching reporter tags, such as fluorescent dyes or affinity labels, to visualize and identify these interactions.
From a green chemistry perspective, there is increasing interest in using biocatalysis—the use of enzymes to perform chemical reactions—for the synthesis of valuable chemicals. Research has shown that 4-halophenols can be biotransformed into 4-halocatechols using enzymes. This enzymatic approach offers a more environmentally friendly alternative to traditional chemical synthesis methods, which often involve harsh reaction conditions and the use of hazardous reagents. The biocatalytic production of this compound could provide a more sustainable route to this important chemical intermediate, further enhancing its appeal for use in a wide range of applications.
Integration of Enzymatic and Chemo-catalytic Approaches
The combination of biological and chemical catalytic systems, known as chemo-enzymatic catalysis, offers a powerful strategy for chemical synthesis, capitalizing on the high selectivity of enzymes and the broad reaction scope of chemical catalysts. nih.govrsc.org This integrated approach is a promising avenue for reactions involving this compound, although it presents unique challenges.
A primary challenge lies in the inherent incompatibility of reaction environments. Enzymes typically function optimally under mild conditions in aqueous media, whereas many chemical catalysts require organic solvents, high temperatures, or extreme pH levels, which can denature the enzyme. nih.gov Overcoming this dichotomy is a key focus of research. One innovative solution involves the use of micellar systems, which can create microenvironments that accommodate both the enzyme and the chemical catalyst, allowing for sequential reactions in a one-pot setup. nih.gov
In the context of this compound, a chemo-enzymatic cascade could be designed for its synthesis or modification. For instance, an enzymatic step could be employed for the highly regioselective hydroxylation of a precursor molecule to yield this compound. A subsequent chemo-catalytic step, such as a cross-coupling reaction, could then modify the this compound molecule to create more complex derivatives.
Table 1: Comparison of Catalytic Approaches
| Feature | Enzymatic Catalysis | Chemo-catalysis | Chemo-enzymatic Hybrid |
|---|---|---|---|
| Selectivity | High (regio-, stereo-, enantio-) | Variable | High |
| Reaction Conditions | Mild (aqueous, neutral pH, RT) | Often harsh (solvents, heat) | Requires optimization/compartmentalization |
| Catalyst Scope | Limited to known enzyme classes | Broad | Combines strengths of both |
| Sustainability | Generally high | Variable | Potentially high |
Future research in this area will likely focus on the development of robust enzymes that can tolerate harsher reaction conditions and the design of novel compartmentalization strategies, such as membrane reactors or biphasic systems, to enable seamless integration of enzymatic and chemical reaction steps involving this compound.
Exploration of Novel Biotransformations and Degradation Pathways
Biotransformation, the use of biological systems to perform chemical modifications, is a key area of research for both the synthesis and degradation of this compound. Microorganisms, with their diverse metabolic pathways, are a rich source of novel enzymes and degradation routes for halogenated aromatic compounds.
One significant advancement is the use of genetically engineered microorganisms for targeted synthesis. For example, Escherichia coli cells expressing the enzyme 4-hydroxyphenylacetate (B1229458) 3-hydroxylase have been successfully used to convert 4-bromophenol (B116583) into this compound as the sole product. researchgate.net This biotransformation is highly efficient, with studies demonstrating the complete conversion of the substrate in a stirred tank bioreactor. researchgate.net
Table 2: Biotransformation of 4-Halophenols to 4-Halocatechols by E. coli BL21(DE3) expressing hpaBC genes
| Substrate (2 mM) | Biotransformation Time (h) | Final Yield (%) |
|---|---|---|
| 4-Fluorophenol | 1 | 38 |
| 4-Chlorophenol (B41353) | 1.5 | 35 |
| 4-Bromophenol | 2 | 33 |
| 4-Iodophenol | 2 | 33 |
Data sourced from research on biotransformation efficiency in shaken flasks. researchgate.net
On the degradation front, while the specific pathways for this compound are still under investigation, they are expected to be analogous to those for other chlorocatechols. researchgate.net These pathways typically involve ring cleavage by catechol dioxygenases, followed by further enzymatic steps to funnel the intermediates into central metabolism. researchgate.netresearchgate.net For instance, the bacterium Arthrobacter chlorophenolicus A6 is known to degrade 4-bromophenol and utilizes a novel pathway for the related compound 4-chlorophenol that proceeds through a hydroxyquinol intermediate, highlighting that alternative, yet-to-be-discovered routes may exist for this compound. nih.gov
Future research is aimed at discovering and characterizing new microbial strains and enzymes for both the synthesis and remediation of this compound. The exploration of microbial consortia, where different species work synergistically to degrade a compound, is a particularly promising strategy. mdpi.com Such syntrophic relationships may be essential for the complete mineralization of complex brominated compounds in contaminated environments. mdpi.com Understanding these complex metabolic networks will be crucial for developing effective bioremediation technologies.
Q & A
Q. How should researchers address ethical considerations in publishing this compound data?
- Methodological Answer : Disclose all conflicts of interest and funding sources. For toxicological data, adhere to OECD guidelines for humane endpoints in animal studies. Use plagiarism detection software (e.g., iThenticate) and cite prior work exhaustively, prioritizing primary literature over reviews .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
